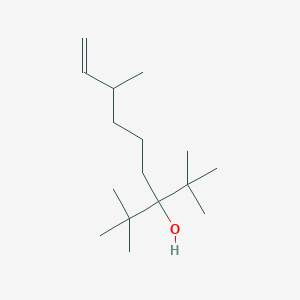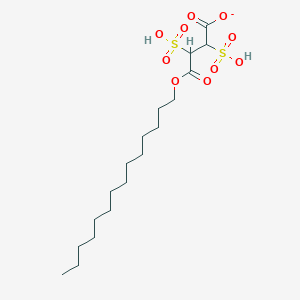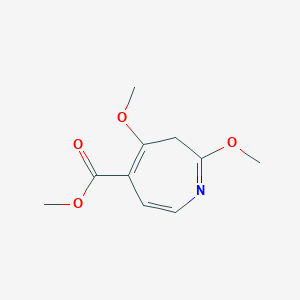![molecular formula C23H40O2 B14390665 4-[(5,9,13-Trimethyltetradecyl)oxy]phenol CAS No. 88209-99-8](/img/structure/B14390665.png)
4-[(5,9,13-Trimethyltetradecyl)oxy]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5,9,13-Trimethyltetradecyl)oxy]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a long alkyl chain with multiple methyl groups, making it unique in its structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5,9,13-Trimethyltetradecyl)oxy]phenol typically involves the alkylation of phenol with a suitable alkyl halide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, which deprotonates the phenol, making it more nucleophilic. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as phase transfer catalysts, can enhance the reaction rate and selectivity. The purification process typically involves distillation or recrystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
4-[(5,9,13-Trimethyltetradecyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate halogenation.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols
科学的研究の応用
4-[(5,9,13-Trimethyltetradecyl)oxy]phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug formulations due to its phenolic structure.
Industry: Utilized in the production of polymers and resins.
作用機序
The mechanism of action of 4-[(5,9,13-Trimethyltetradecyl)oxy]phenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, making it an effective antioxidant. It can also interact with enzymes and proteins, potentially inhibiting their activity. The long alkyl chain may enhance its lipophilicity, allowing it to integrate into cell membranes and affect membrane-bound processes.
類似化合物との比較
Similar Compounds
- 4-tert-Butylphenol
- 4-Nonylphenol
- 4-Octylphenol
Uniqueness
4-[(5,9,13-Trimethyltetradecyl)oxy]phenol is unique due to its long alkyl chain with multiple methyl groups, which imparts distinct physical and chemical properties. This structure enhances its lipophilicity and potential interactions with biological membranes, setting it apart from other phenolic compounds.
特性
CAS番号 |
88209-99-8 |
|---|---|
分子式 |
C23H40O2 |
分子量 |
348.6 g/mol |
IUPAC名 |
4-(5,9,13-trimethyltetradecoxy)phenol |
InChI |
InChI=1S/C23H40O2/c1-19(2)9-7-11-21(4)13-8-12-20(3)10-5-6-18-25-23-16-14-22(24)15-17-23/h14-17,19-21,24H,5-13,18H2,1-4H3 |
InChIキー |
BNXREZQVMYZEMI-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(C)CCCC(C)CCCCOC1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[3-(2-Methoxyacetamido)phenyl]azanediyl}di(ethane-2,1-diyl) diacetate](/img/structure/B14390587.png)
![N-[(3,5-Dichloro-2-hydroxyphenyl)methyl]acetamide](/img/structure/B14390591.png)
![3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline](/img/structure/B14390597.png)
![4-hydroxy-3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B14390598.png)
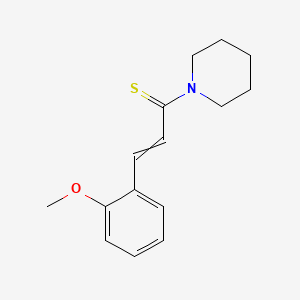
![2-(Furan-2-carbonyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14390606.png)
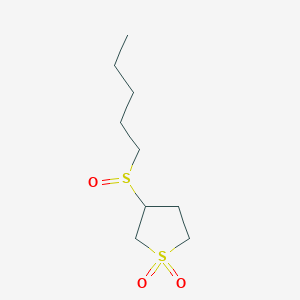
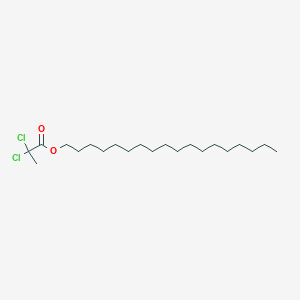
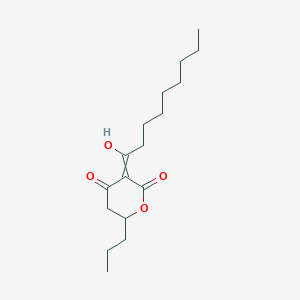
![5-Heptanoyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14390636.png)
![2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile](/img/structure/B14390640.png)
